molecular formula C12H16OS B14298209 1-(Benzylsulfanyl)pentan-3-one CAS No. 123570-86-5

1-(Benzylsulfanyl)pentan-3-one

Cat. No.: B14298209
CAS No.: 123570-86-5
M. Wt: 208.32 g/mol
InChI Key: OIOYPWAZNIAFKK-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)pentan-3-one is an organic compound characterized by the presence of a benzylsulfanyl group attached to a pentan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzylsulfanyl)pentan-3-one can be synthesized through the reaction of thiirane with sodium ethoxide in the presence of benzyl chloride . This method involves the nucleophilic attack of the thiirane on the benzyl chloride, followed by the formation of the desired product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfanyl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzylsulfanyl derivatives.

Scientific Research Applications

1-(Benzylsulfanyl)pentan-3-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)pentan-3-one involves its interaction with various molecular targets and pathways. The benzylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.

Comparison with Similar Compounds

Uniqueness: 1-(Benzylsulfanyl)pentan-3-one is unique due to the combination of the benzylsulfanyl group and the pentan-3-one backbone, which imparts distinct chemical and physical properties

Properties

CAS No.

123570-86-5

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-benzylsulfanylpentan-3-one

InChI

InChI=1S/C12H16OS/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

OIOYPWAZNIAFKK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCSCC1=CC=CC=C1

Origin of Product

United States

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